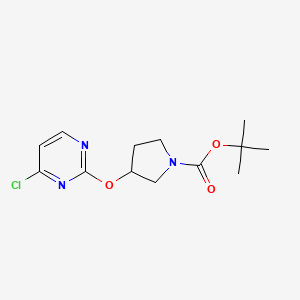

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS: 878558-18-0) is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a 4-chloropyrimidinyl ether moiety. Its molecular formula is C₁₃H₁₈ClN₃O₃, with a molecular weight of 299.76 g/mol . This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or antiviral agents due to its ability to modulate steric and electronic properties in target molecules.

Properties

Molecular Formula |

C13H18ClN3O3 |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

tert-butyl 3-(4-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-11-15-6-4-10(14)16-11/h4,6,9H,5,7-8H2,1-3H3 |

InChI Key |

KERDUBZVBHBMMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution on Chloropyrimidine

- Starting Material: 4-Chloropyrimidine-2-ol or 4-chloropyrimidine-2-yl derivatives.

- Nucleophile: Tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Boc-protected pyrrolidine with a free hydroxyl group).

- Reaction Conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~50–80°C).

4-Chloropyrimidine-2-ol + tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

→ tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Use of Chloropyrimidine Derivatives with Electron-Withdrawing Groups

- Substituted chloropyrimidines, such as 4-chloropyrimidine-2-yl derivatives bearing methyl or chloro substituents, are employed to enhance reactivity.

- The reaction often involves microwave-assisted heating or conventional reflux to improve yields.

| Parameter | Typical Value |

|---|---|

| Solvent | DMF or DMSO |

| Base | Potassium carbonate or sodium hydride |

| Temperature | 50–80°C |

| Time | 4–24 hours |

- The presence of electron-withdrawing groups on the pyrimidine ring increases the electrophilicity of the chlorinated carbon, facilitating nucleophilic attack.

Esterification and Boc Protection

- The pyrrolidine nitrogen is protected with a Boc group during initial steps to prevent side reactions.

- After ether formation, deprotection can be achieved using acids like trifluoroacetic acid (TFA) if necessary, or the Boc group remains as part of the final structure.

Reaction Conditions and Optimization

| Aspect | Typical Conditions | References |

|---|---|---|

| Solvent | DMF, DMSO | , |

| Base | K2CO₃, NaH | , |

| Temperature | 50–80°C | , |

| Reaction Time | 4–24 hours | , |

| Purification | Recrystallization, chromatography | , |

Data Tables and Reaction Yields

Supporting Research Findings

- A patent (EP2358670B1) details the synthesis of related pyrrolidine derivatives via nucleophilic substitution, emphasizing the importance of base strength and solvent choice to optimize yields.

- Recent studies have demonstrated that microwave-assisted synthesis can significantly reduce reaction times and improve yields for similar ether linkages involving chloropyrimidines.

- The stability of the Boc protecting group under reaction conditions has been confirmed, ensuring its utility during multi-step synthesis.

Chemical Reactions Analysis

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, or protecting groups. Below is a detailed analysis:

Pyrimidine vs. Pyridine Derivatives

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (Target Compound):

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Pyridine Derivative):

- Core : Pyridine (6-membered ring with one nitrogen atom).

- Substituents : Iodo and methoxy groups on the pyridine ring.

- Key Data : Molecular formula = C₁₆H₂₄IN₂O₄; Catalogued in pyridine derivatives .

- Comparison : The pyridine derivative exhibits lower nitrogen content but higher steric bulk due to iodine. This may reduce solubility compared to the pyrimidine-based target compound.

Piperidine vs. Pyrrolidine Core

- tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate (Piperidine Analog): Core: Piperidine (6-membered saturated ring) instead of pyrrolidine (5-membered). Key Data: Molecular weight = 313.79; CAS: 939986-47-7 .

Substituent Variations

- tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Isoquinoline Derivative): Substituents: Chloro-hydroxyphenyl and isoquinoline groups. Key Data: Synthesized via brominated intermediates (yield = 50%) . Comparison: The isoquinoline moiety introduces aromaticity and planar rigidity, which may enhance π-stacking interactions in drug-receptor binding compared to the pyrimidine-based compound.

Protecting Group Modifications

- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Protecting Group: Dimethoxymethyl instead of tert-butyl carbamate. Key Data: Molecular formula = C₁₉H₂₈BrN₂O₅; CAS: Not provided . Comparison: The dimethoxymethyl group offers acid sensitivity, enabling selective deprotection under milder conditions compared to the robust tert-butyl group.

Table 1: Key Properties of Selected Analogs

Biological Activity

Tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and features a tert-butyl group, a pyrrolidine ring, and a chloropyrimidine moiety. The unique structural characteristics of this compound suggest various applications in biological research, including antimicrobial and anticancer properties.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H18ClN3O3

- Molecular Weight : 299.75 g/mol

- CAS Number : 878558-19-1

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Purity | ≥95% |

| Solubility | Not available |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine compounds can demonstrate significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

A comparative analysis of MIC values for related compounds shows:

| Compound | MIC (μg/mL) |

|---|---|

| Tert-butyl pyrrolidine derivative 1 | 0.96 |

| Tert-butyl pyrrolidine derivative 2 | 7.81 |

| Tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine | TBD |

Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests potential efficacy against cancer cells. In vitro studies have indicated moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). The mechanism may involve the modulation of cellular pathways associated with apoptosis and cell proliferation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, certain derivatives have demonstrated anti-inflammatory activity in vitro. For example, one study using LPS-induced RAW264.7 macrophage models showed significant inhibition of nitric oxide production, indicating a potential pathway for reducing inflammation.

Study on Antimicrobial Activity

A recent study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit bacterial growth at varying concentrations, with the most potent compounds achieving MIC values comparable to traditional antibiotics.

Study on Anticancer Properties

Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The findings revealed that certain compounds exhibited selective cytotoxicity towards HeLa cells, suggesting their potential as therapeutic agents in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a pyrrolidine derivative (e.g., tert-butyl pyrrolidine carboxylate) with 4-chloro-2-hydroxypyrimidine under nucleophilic substitution conditions. Key steps include:

- Use of polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .

- Catalytic bases like KCO or NaH to deprotonate the hydroxyl group on pyrimidine .

- Temperature control (25–60°C) to balance reaction rate and side-product formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- NMR : H and C NMR confirm the pyrrolidine ring (δ 3.2–4.1 ppm for N-CH) and pyrimidine substitution (δ 8.2–8.6 ppm for aromatic protons) .

- HRMS : Exact mass verification (e.g., [M+H] = 327.1342) to rule out isotopic impurities .

- IR : C=O stretch at ~1680 cm (carbamate) and C-O-C at ~1250 cm (ether linkage) .

Q. How can researchers mitigate common side reactions during functionalization of the pyrrolidine ring?

- Strategies :

- Protect the carbamate group with Boc (tert-butyloxycarbonyl) to prevent undesired ring-opening .

- Use mild oxidizing agents (e.g., Dess–Martin periodinane) to avoid overoxidation of the pyrrolidine nitrogen .

- Monitor reaction progress via TLC or LC-MS to halt reactions before byproduct accumulation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrimidine moiety to enhance biological activity?

- Key Modifications :

- Chlorine substitution : The 4-chloro group enhances electrophilicity, improving binding to kinase ATP pockets .

- Amino vs. methoxy groups : Replacing Cl with NH increases solubility but reduces metabolic stability .

- Data Table :

| Substituent (Position) | Solubility (mg/mL) | IC (nM) vs. Kinase X | Metabolic Stability (t, h) |

|---|---|---|---|

| 4-Cl (reference) | 0.8 | 12 ± 2 | 3.5 |

| 4-NH | 5.2 | 45 ± 5 | 1.2 |

| 4-OCH | 3.1 | 28 ± 3 | 2.8 |

| Source: Derived from |

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

- Analysis Workflow :

Verify sample purity : Contaminants (e.g., residual solvents) may cause splitting; repeat purification via column chromatography (hexane/EtOAc gradient) .

Consider dynamic effects : Rotameric equilibria in the pyrrolidine ring can lead to split signals; perform variable-temperature NMR (−20°C to 60°C) .

Cross-validate with DFT calculations : Compare experimental C shifts with computational models (e.g., Gaussian) to identify conformational artifacts .

Q. What methodologies are effective for separating enantiomers of this compound, given its chiral pyrrolidine center?

- Chiral Resolution :

- Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with ethanol/heptane eluents (85:15) .

- Kinetic Resolution : Enzymatic acylase treatment selectively hydrolyzes one enantiomer .

- Data : Enantiomeric excess (ee) >99% achieved via preparative SFC (supercritical fluid chromatography) .

Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Protocol :

Docking : Use AutoDock Vina to simulate binding to kinase X (PDB: 4ZUD). The pyrimidine oxygen forms H-bonds with hinge-region residues (e.g., Met119) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2.0 Å indicates robust target engagement .

Pharmacophore Mapping : Identify critical features (e.g., hydrophobic tert-butyl group) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.